molecular formula C13H29ClNO3P B2965786 4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride CAS No. 2402829-40-5

4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride

Cat. No.: B2965786
CAS No.: 2402829-40-5
M. Wt: 313.8
InChI Key: IXXMQODFLHLXJP-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Pharmacological Applications

Compounds structurally related to "4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine; hydrochloride" have been synthesized and evaluated for their pharmacological properties. For instance, a new family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates was synthesized and showed moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and osteoporosis treatment (G. S. Reddy et al., 2012).

Crystal Structure Analysis

The crystal structures of related compounds, such as various forms of paroxetine hydrochloride, have been analyzed to understand their molecular conformations and interactions. This information is crucial for drug design and development, as it helps in understanding how structural variations influence pharmacological activity (M. Yokota et al., 1999).

Molecular Structure and Interaction Studies

The study of 4-carboxypiperidinium chloride provided insights into the hydrogen bonding and molecular interactions within the crystal structure, which is essential for the design of compounds with desired solubility and stability characteristics (M. Szafran et al., 2007).

Selective Oxidation Processes

Research has been conducted on the selective oxidation of primary alcohols to aldehydes, mediated by oxoammonium salts. This process is significant for synthetic chemistry, offering a method for the efficient conversion of functional groups, which can be applied in the synthesis of various pharmacologically active compounds (J. Einhorn et al., 1996).

Antimalarial and Anticancer Agents

The synthesis and evaluation of aryl piperazine and pyrrolidine derivatives for their antiplasmodial activity highlight the potential of piperidine derivatives in developing new antimalarial agents. Additionally, the study of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases for cytotoxic and carbonic anhydrase enzyme inhibitory effects suggest applications in anticancer drug development (A. Mendoza et al., 2011).

Mechanism of Action

While the mechanism of action can vary depending on the specific piperidine derivative, many of these compounds have been found to have significant biological activity. For example, Piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Safety and Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Given the importance of piperidine derivatives in the pharmaceutical industry, future research will likely continue to explore new synthesis methods, potential applications, and safety considerations .

Properties

IUPAC Name

4-[2-di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28NO3P.ClH/c1-11(2)16-18(15,17-12(3)4)10-7-13-5-8-14-9-6-13;/h11-14H,5-10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXMQODFLHLXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CCC1CCNCC1)OC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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